molecular formula C9H5N7O4 B2618615 6-(4-nitro-1H-pyrazol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 956200-84-3

6-(4-nitro-1H-pyrazol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B2618615
CAS No.: 956200-84-3
M. Wt: 275.184
InChI Key: NBGMDPKWWSRFIK-UHFFFAOYSA-N
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Description

6-(4-nitro-1H-pyrazol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid is a heterocyclic compound that features a unique structure combining pyrazole, triazole, and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-nitro-1H-pyrazol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 4-nitro-1H-pyrazole with a triazole derivative under specific conditions to form the desired compound . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(4-nitro-1H-pyrazol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amino derivative, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

6-(4-nitro-1H-pyrazol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-nitro-1H-pyrazol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-nitro-1H-pyrazol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid is unique due to its specific combination of pyrazole, triazole, and pyrimidine rings, which confer distinct chemical and biological properties. Its ability to inhibit CDKs with high specificity makes it a promising candidate for anticancer drug development .

Properties

IUPAC Name

6-(4-nitropyrazol-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N7O4/c17-8(18)7-12-9-10-1-5(3-15(9)13-7)14-4-6(2-11-14)16(19)20/h1-4H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGMDPKWWSRFIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=NC(=NN21)C(=O)O)N3C=C(C=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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